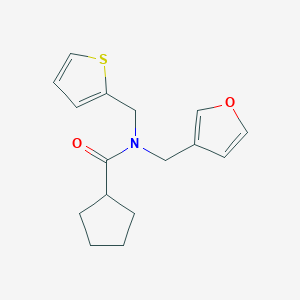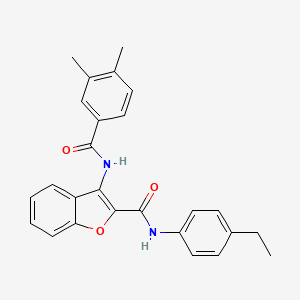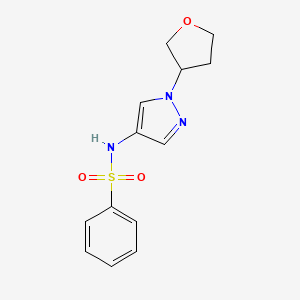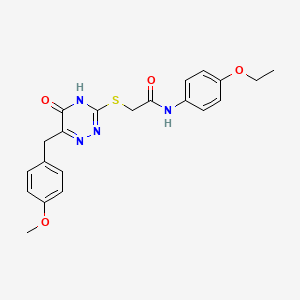
N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cyclopentanecarboxamide is a multifunctional molecule that incorporates furan and thiophene moieties attached to a cyclopentanecarboxamide backbone. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related furan and thiophene derivatives, which can provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of similar compounds.
Synthesis Analysis
The synthesis of related furan carboxamide derivatives involves the reaction of furan-2-carbonyl chloride with various amines in the presence of triethylamine, as described in the synthesis of N-(4-bromophenyl)furan-2-carboxamide . Similarly, the synthesis of thiophene derivatives can be achieved through the Gewald reaction, which involves the condensation of amines with cyanoacetates followed by reactions with substituted acetophenones . These methods suggest that the synthesis of N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cyclopentanecarboxamide could potentially be achieved through analogous reactions involving the appropriate furan and thiophene precursors with a cyclopentanecarboxamide core.
Molecular Structure Analysis
The molecular structure of furan and thiophene derivatives is characterized by the presence of a five-membered heterocyclic ring, which can engage in various chemical interactions. Cyclometallation reactions, as discussed in the context of N,N-dimethyl-3-furancarbothioamide, demonstrate the ability of the furan ring to form five-membered metallaheterocycles . This indicates that the furan and thiophene rings in N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cyclopentanecarboxamide could similarly participate in complex molecular interactions and potentially form chelates with metal ions.
Chemical Reactions Analysis
The chemical reactivity of furan and thiophene derivatives includes their ability to undergo cross-coupling reactions, as seen in the Suzuki-Miyaura cross-coupling of N-(4-bromophenyl)furan-2-carboxamide analogues . Additionally, the cyclometallation of furan carbothioamides and carboselenoamides with various metals suggests that the furan and thiophene moieties in the compound of interest could also engage in such reactions, potentially leading to the formation of novel metal complexes .
Physical and Chemical Properties Analysis
The physical and chemical properties of furan and thiophene derivatives are influenced by their heterocyclic structures. For instance, the antimicrobial activity of furan carboxamides against drug-resistant bacteria has been documented , and Schiff bases derived from thiophene carboxamides have been screened for antimicrobial activity . These findings suggest that N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cyclopentanecarboxamide could also exhibit biological activity, which could be explored in future studies.
Wissenschaftliche Forschungsanwendungen
Bioactive Heterocyclic Compounds
Furan and thiophene derivatives are pivotal in drug design, serving as structural units in bioactive molecules. Their incorporation into nucleobases, nucleosides, and their analogs has demonstrated enhanced antiviral, antitumor, antimycobacterial, and antiparkinsonian activities. Structural modifications of lead compounds have been pursued to optimize activity and selectivity, showcasing the versatility of these heterocycles in therapeutic applications (Ostrowski, 2022).
Environmental Impact of Heterocyclic Compounds
The environmental fate and toxicity of heterocyclic compounds, including furans and thiophenes, have been extensively studied. For instance, dioxins and furans, related to industrial and natural processes, pose significant health risks. Understanding their persistence and bioaccumulation helps in assessing environmental impacts and formulating mitigation strategies (Milbrath et al., 2008).
Catalytic Applications
The compound's structural elements are also explored in catalysis, particularly in the desulfurization, deoxygenation, and denitrogenation of heterocycles. Studies on their interaction with palladium surfaces have provided insights into efficient removal of sulfur, nitrogen, and oxygen from various organic compounds, highlighting their role in cleaner production technologies (Caldwell & Land, 1997).
Self-Healing Polymers
In the realm of material science, derivatives of furan and thiophene have been utilized in the development of self-healing polymers through thermally reversible Diels–Alder chemistry. This innovative approach facilitates the repair of damaged polymeric materials, extending their lifecycle and reducing waste (Liu & Chuo, 2013).
Biomass Conversion
Lastly, the transformation of biomass-derived furfurals into cyclopentanones and related compounds illustrates the potential of furan and thiophene derivatives in sustainable chemistry. These processes enable the generation of valuable chemical feedstocks from renewable resources, contributing to the development of green chemistry solutions (Dutta & Bhat, 2021).
Eigenschaften
IUPAC Name |
N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c18-16(14-4-1-2-5-14)17(10-13-7-8-19-12-13)11-15-6-3-9-20-15/h3,6-9,12,14H,1-2,4-5,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSRSLZLTZDAHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N(CC2=COC=C2)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cyclopentanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-([2,2'-bifuran]-5-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2529336.png)

![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2529339.png)


![N-(2,5-dimethoxyphenyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2529343.png)
![2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2529344.png)

![4-[(1,3-Dimethylpyrazol-4-yl)sulfonyl]piperazinyl 2-furyl ketone](/img/structure/B2529346.png)

![N-(3-{[2-(3,4-difluorophenyl)-3-(4-methoxyphenoxy)-4-oxoazetidin-1-yl]methyl}phenyl)acetamide](/img/structure/B2529352.png)